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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methoxy-5-methylpyridine is a substituted pyridine derivative with potential
applications in pharmaceutical and agrochemical research. As with any compound intended for
use in a regulated environment, rigorous analytical characterization is paramount to confirm its
identity, purity, and stability. This technical guide provides an in-depth overview of the expected
spectral data for 2-Chloro-3-methoxy-5-methylpyridine, covering Nuclear Magnetic
Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and
Liquid Chromatography-Mass Spectrometry (LC-MS).

Due to the limited availability of publicly accessible experimental spectra for this specific
molecule (CAS No. 1203499-46-0), this guide will leverage data from structurally similar
compounds and established principles of analytical chemistry to provide a robust predictive
analysis. This approach offers a foundational framework for researchers to interpret their own
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experimental data. The molecular structure and key identifiers for 2-Chloro-3-methoxy-5-
methylpyridine are provided below.

Identifier Value

IUPAC Name 2-Chloro-3-methoxy-5-methylpyridine
CAS Number 1203499-46-0

Molecular Formula C7HsCINO

Molecular Weight 157.60 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
The predicted *H and 3C NMR spectra of 2-Chloro-3-methoxy-5-methylpyridine are based
on the analysis of substituent effects on the pyridine ring.

'H NMR Spectroscopy: A Predictive Interpretation

The *H NMR spectrum is expected to show distinct signals for the aromatic protons and the
methyl and methoxy groups. The chemical shifts are influenced by the electron-withdrawing
nature of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the electron-
donating effect of the methoxy and methyl groups.

Predicted *H NMR Data (in CDClIs, 400 MHz)

Predicted Chemical

Proton _ Multiplicity Integration
Shift (ppm)

H-4 ~7.4-7.6 Doublet 1H

H-6 ~7.9-8.1 Doublet 1H

OCHs ~3.9-4.1 Singlet 3H

CHs ~2.3-25 Singlet 3H

Causality Behind Predictions:
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e Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are expected to appear in
the downfield region due to the aromatic ring current. The H-6 proton is anticipated to be the
most downfield, influenced by the adjacent nitrogen and the para-chloro substituent. The H-4
proton will be slightly upfield relative to H-6. Their coupling (a small meta-coupling) would
result in doublets.

o Methoxy Protons (OCHs): The protons of the methoxy group are expected to appear as a
singlet in the range of 3.9-4.1 ppm, a typical region for methoxy groups attached to an
aromatic ring.

» Methyl Protons (CHs): The protons of the methyl group at the C-5 position will also appear as
a singlet, typically in the range of 2.3-2.5 ppm.

3C NMR Spectroscopy: A Predictive Interpretation

The 13C NMR spectrum will provide information about the carbon framework of the molecule.
The chemical shifts are predicted based on the known effects of chloro, methoxy, and methyl
substituents on a pyridine ring.

Predicted 13C NMR Data (in CDCls, 100 MHz)

Carbon Predicted Chemical Shift (ppm)
C-2 ~155 - 158

C-3 ~150 - 153

C-4 ~135-138

C-5 ~130 - 133

C-6 ~145 - 148

OCHs ~55 - 58

CHs ~17 - 20

Causality Behind Predictions:
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e C-2 and C-3: The carbons directly attached to the electronegative chlorine and oxygen
atoms will be significantly deshielded and appear at the lowest field.

e C-4, C-5, and C-6: These carbons will have chemical shifts influenced by their position
relative to the nitrogen atom and the various substituents.

e OCHs and CHs: The carbons of the methoxy and methyl groups will appear in the upfield
region, consistent with sp® hybridized carbons.

Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3-methoxy-5-
methylpyridine in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

e Instrument Setup: Acquire *H and 3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

o Data Acquisition: For *H NMR, acquire data with a sufficient number of scans to achieve a
good signal-to-noise ratio. For 3C NMR, a proton-decoupled experiment (e.g., PENDANT or
APT) is recommended to distinguish between CH, CHz, and CHs signals.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal
(0.00 ppm for *H and 0.0 ppm for 13C).
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¢ To cite this document: BenchChem. [Spectral Analysis of 2-Chloro-3-methoxy-5-
methylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599042/docs#spectral-analysis-of-2-chloro-3-
methoxy-5-methylpyridine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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